2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole
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Overview
Description
2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Thienyl Group: The thienyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate palladium catalysts.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The compound can undergo oxidation reactions, where the thienyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for nitration, and reducing agents for nitro group reduction. Major products formed from these reactions include amines, sulfones, and substituted aromatic compounds.
Scientific Research Applications
2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole can be compared with similar compounds such as:
2-(4-chlorophenyl)-3-[2-nitro-1-(2-furyl)ethyl]-1H-indole: This compound has a furan ring instead of a thienyl ring, which may affect its chemical reactivity and biological activity.
2-(4-bromophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole: The bromine atom may confer different electronic properties compared to chlorine, potentially altering the compound’s reactivity and interactions with biological targets.
2-(4-chlorophenyl)-3-[2-amino-1-(2-thienyl)ethyl]-1H-indole: The amino group instead of the nitro group may result in different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-14-9-7-13(8-10-14)20-19(15-4-1-2-5-17(15)22-20)16(12-23(24)25)18-6-3-11-26-18/h1-11,16,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPUGBCTZWAROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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